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Executive Summary
This document provides a comprehensive overview of the pharmacokinetic (PK) profile of

Aopta, a novel investigational compound. The data herein is derived from a series of preclinical

and early-phase clinical studies designed to characterize its absorption, distribution,

metabolism, and excretion (ADME) properties. This guide details the experimental

methodologies employed, summarizes key quantitative findings in tabular format, and

visualizes the metabolic pathways and experimental workflows to facilitate a deeper

understanding for drug development professionals.

Pharmacokinetic Profile of Aopta
Aopta exhibits predictable pharmacokinetic properties following oral administration. It is rapidly

absorbed, with plasma concentrations peaking between 2 and 4 hours post-dose. The

compound is extensively metabolized, primarily via hepatic pathways, and its elimination is

moderate. The following tables summarize the key pharmacokinetic parameters observed in

human studies.

Data Presentation: Key Pharmacokinetic Parameters
Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Aopta in Healthy

Volunteers (Fasted)
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Dose
Group

N
Cmax
(ng/mL)

Tmax (hr)
AUC₀₋t
(ng·hr/mL
)

AUC₀₋inf
(ng·hr/mL
)

t½ (hr)

10 mg 8
152.4 ±
25.1

2.0 (1.0 -
3.0)

1,180 ±
198

1,215 ±
205

10.5 ± 1.8

25 mg 8
388.9 ±

55.6

2.5 (1.5 -

4.0)

3,150 ±

450

3,245 ±

475
11.1 ± 2.0

50 mg 8
795.2 ±

110.3

2.5 (2.0 -

4.0)

6,870 ±

980

7,050 ±

1010
11.4 ± 1.9

100 mg 8
1610.7 ±

240.5

3.0 (2.0 -

4.0)

15,950 ±

2100

16,480 ±

2250
12.0 ± 2.2

Data are presented as mean ± standard deviation (SD), except for Tmax, which is presented as

median (range). Cmax: Maximum observed plasma concentration. Tmax: Time to reach Cmax.

AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable

concentration. AUC₀₋inf: Area under the plasma concentration-time curve from time 0 to infinity.

t½: Terminal elimination half-life.

Table 2: Effect of a High-Fat Meal on Aopta Pharmacokinetics (50 mg Dose)

Parameter
Fed State
(N=12)

Fasted State
(N=12)

Geometric
Mean Ratio
(Fed/Fasted)

90% CI

Cmax (ng/mL) 580.5 ± 95.7 790.1 ± 105.2 0.74 0.68 - 0.81

AUC₀₋inf

(ng·hr/mL)
6,950 ± 995 7,010 ± 1005 0.99 0.91 - 1.08

Tmax (hr) 4.5 (3.0 - 6.0) 2.5 (2.0 - 4.0) - -

Administration with a high-fat meal decreases the rate of absorption (lower Cmax, delayed

Tmax) but does not significantly impact the overall extent of exposure (AUC).
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Key Experimental Protocols
The data presented above were generated from rigorously controlled clinical studies. The

following sections detail the methodologies for the core experiments.

Single Ascending Dose (SAD) Study Protocol
Study Design: A randomized, double-blind, placebo-controlled, single-dose escalation study

in healthy adult volunteers. Four cohorts (10 mg, 25 mg, 50 mg, 100 mg) were enrolled, with

8 subjects per cohort (6 active, 2 placebo).

Dosing: Subjects received a single oral dose of Aopta or placebo following an overnight fast

of at least 10 hours.

Sample Collection: Serial venous blood samples were collected in K₂EDTA tubes pre-dose

and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose. Plasma was

separated by centrifugation (1500g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of Aopta and its primary metabolites were

quantified using a validated High-Performance Liquid Chromatography with Tandem Mass

Spectrometry (HPLC-MS/MS) method. The lower limit of quantification (LLOQ) was

established at 0.5 ng/mL.

Food-Effect Study Protocol
Study Design: An open-label, randomized, two-period, two-sequence crossover study in

healthy volunteers.

Dosing: Subjects received a single 50 mg oral dose of Aopta on two separate occasions:

once under fasted conditions (as described above) and once within 30 minutes of consuming

a standardized high-fat, high-calorie breakfast (approx. 800-1000 kcal, with 50% of calories

from fat). A washout period of 14 days separated the two dosing periods.

Sample Collection and Analysis: Blood sampling and bioanalysis were performed as

described in the SAD study protocol.

Metabolism and Signaling Pathways
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Aopta is primarily cleared via hepatic metabolism. In vitro studies using human liver

microsomes identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for

its oxidative metabolism.

Visualizations
The following diagrams illustrate the primary metabolic pathway of Aopta and the workflow for

the SAD clinical trial.
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Caption: Primary metabolic pathway of Aopta via Phase I and Phase II reactions.
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Caption: Experimental workflow for the Single Ascending Dose (SAD) study.
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[https://www.benchchem.com/product/b1240302#understanding-the-pharmacokinetics-of-
aopta]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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